

ARRY-382 (Tucatinib): A Comparative Analysis of Tyrosine Kinase Selectivity

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Compound of Interest

Compound Name: ARRY-382

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ARRY-382, also known as tucatinib, is a potent, oral, and reversible tyrosine kinase inhibitor (TKI) highly selective for the Human Epidermal Growth Factor Receptor 2 (HER2). This high selectivity is a key differentiating feature, minimizing off-target effects that can lead to increased toxicities associated with less selective HER2 inhibitors. This guide provides a comparative analysis of **ARRY-382**'s cross-reactivity with other tyrosine kinases, supported by experimental data and detailed methodologies.

Quantitative Comparison of Kinase Inhibition

The selectivity of **ARRY-382** for HER2 has been demonstrated in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and binding affinity (K_d) values for **ARRY-382** against members of the HER family of receptor tyrosine kinases, alongside data for other well-known TKIs for comparison.

Table 1: Biochemical Inhibition of HER Family Kinases

Kinase	ARRY-382 (Tucatinib) IC50 (nmol/L)	Lapatinib IC50 (nmol/L)	Neratinib IC50 (nmol/L)
HER2	6.9[1]	46[1]	2[1]
EGFR (HER1)	449[1]	36[1]	21[1]
HER4	310[1]	Not Specified	Not Specified

Table 2: Binding Affinity (Kd) for HER Family Receptors

Kinase	ARRY-382 (Tucatinib) Kd (nmol/L)	Lapatinib Kd (nmol/L)	Neratinib Kd (nmol/L)
HER2	0.2[2]	3.5[2]	Not Specified
EGFR (HER1)	61[2]	1.3[2]	0.6
HER3	>2000[2]	>2000[2]	Not Specified
HER4	225[2]	13.5[2]	Not Specified

The data clearly indicates that **ARRY-382** is significantly more potent against HER2 compared to EGFR and HER4, with negligible binding to HER3.[1][2] This selectivity is in contrast to lapatinib and neratinib, which exhibit more potent inhibition of EGFR.[1]

A broader screening of **ARRY-382** against a panel of 223 kinases confirmed its high selectivity, with minimal inhibition of other kinases observed at a concentration of 1 μ mol/L.[1] Furthermore, a blinded screen against 51 receptor and non-receptor tyrosine kinases identified HER2 and EGFR as the only kinases significantly inhibited by tucatinib in competitive binding assays.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited to characterize the kinase selectivity of **ARRY-382**.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ARRY-382** against purified tyrosine kinases.

Methodology:

- **Reaction Setup:** The kinase reaction is performed in a multi-well plate. Each well contains the purified kinase (e.g., recombinant HER2, EGFR), a suitable substrate (e.g., poly(Glu,Tyr) peptide), and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
- **Inhibitor Addition:** A serial dilution of **ARRY-382** is added to the wells to achieve a range of final concentrations. A control with no inhibitor (vehicle only) is included.
- **Kinase Reaction Initiation:** The reaction is initiated by the addition of the enzyme or ATP.
- **Incubation:** The plate is incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow the enzymatic reaction to proceed.
- **ADP Detection:**
 - **ATP Depletion:** An ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP.
 - **ADP to ATP Conversion:** A Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.
- **Luminescence Measurement:** The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal. The luminescence is measured using a plate reader.
- **Data Analysis:** The luminescent signal is proportional to the kinase activity. The percentage of inhibition at each **ARRY-382** concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[\[1\]](#)

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Objective: To assess the cytotoxic effect of **ARRY-382** on cancer cell lines with varying HER2 and EGFR expression levels.

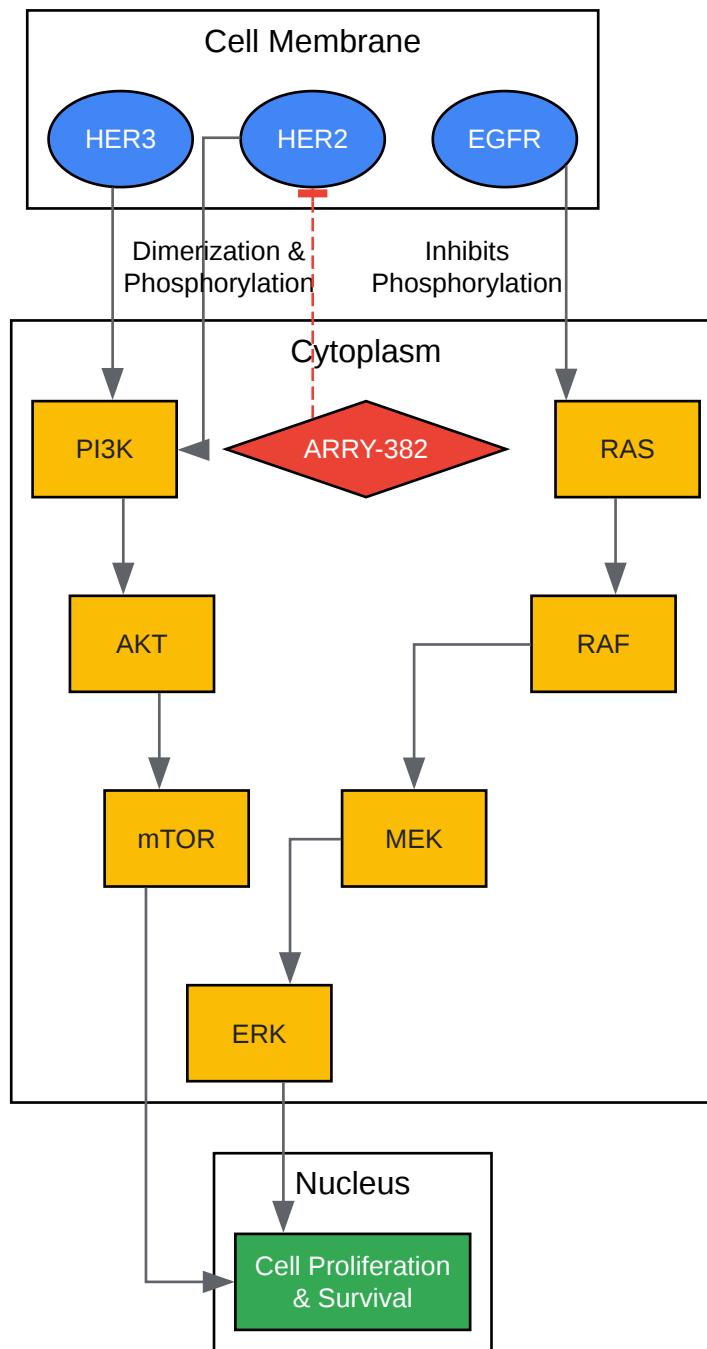
Methodology:

- Cell Seeding: Cancer cells (e.g., HER2-amplified BT-474 cells, EGFR-amplified A431 cells) are seeded into 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a serial dilution of **ARRY-382**. Control wells with vehicle (DMSO) are included.
- Incubation: The plates are incubated for a set period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).
- ATP Measurement:
 - The CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and provides the necessary components for a luciferase reaction.
 - The plate is mixed on an orbital shaker to ensure complete cell lysis and signal generation.
 - After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.
- Data Analysis: The luminescent signal is proportional to the number of viable cells. The percentage of cell viability at each **ARRY-382** concentration is calculated relative to the vehicle control. The IC50 value is determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the HER2 signaling pathway and the experimental workflow for assessing kinase selectivity.

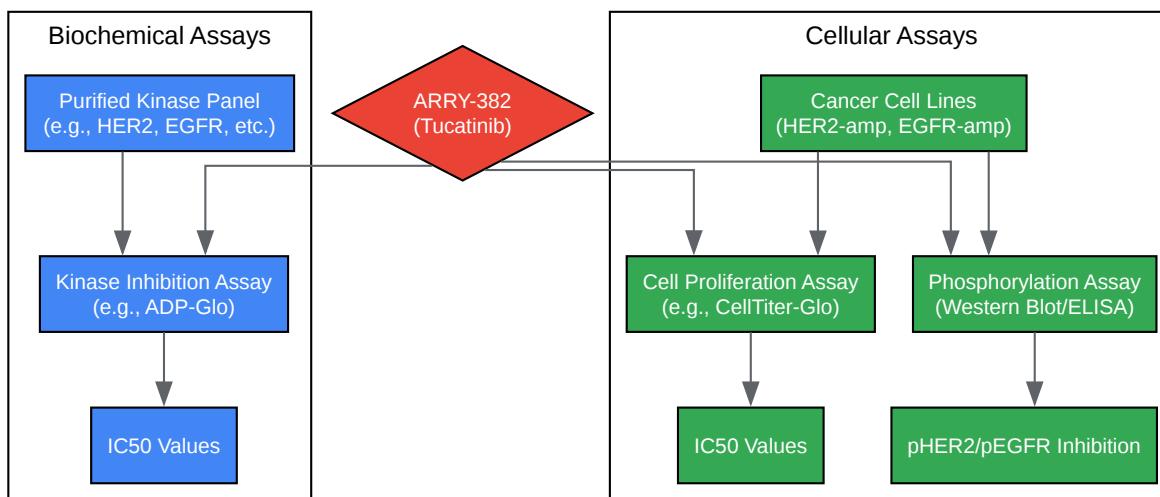
HER2 Signaling and ARRY-382 Inhibition



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HER2 Signaling and ARRY-382 Inhibition

Experimental Workflow for Kinase Selectivity Profiling



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Kinase Selectivity Profiling Workflow

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